Methyl 2-amino-4-(1,3-dioxoisoindolin-2-yl)butanoate
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Overview
Description
Methyl 2-amino-4-(1,3-dioxoisoindolin-2-yl)butanoate is a compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the N-isoindoline-1,3-dione heterocycles, which have gained significant attention due to their diverse chemical reactivity and promising applications in various fields .
Preparation Methods
The synthesis of Methyl 2-amino-4-(1,3-dioxoisoindolin-2-yl)butanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Industrial production methods often employ transition-metal-catalyzed reactions and organocatalytic methods to construct these complex heterocyclic structures .
Chemical Reactions Analysis
Methyl 2-amino-4-(1,3-dioxoisoindolin-2-yl)butanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with furfural and dimethylhydrazine can yield products in moderate to outstanding yields (41–97%) .
Scientific Research Applications
Methyl 2-amino-4-(1,3-dioxoisoindolin-2-yl)butanoate has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various heterocyclic compounds. . In medicine, it is explored for its potential use in pharmaceutical synthesis. In industry, it is used in the production of herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(1,3-dioxoisoindolin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of active intermediates that interact with biological targets . The specific molecular targets and pathways involved depend on the context of its application, such as its use in therapeutic agents or industrial processes .
Comparison with Similar Compounds
Methyl 2-amino-4-(1,3-dioxoisoindolin-2-yl)butanoate can be compared with other similar compounds, such as N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide and N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide . These compounds share the isoindoline-1,3-dione scaffold but differ in their substitution patterns and specific applications. The uniqueness of this compound lies in its specific substitution pattern and its diverse range of applications in various fields .
Properties
Molecular Formula |
C13H14N2O4 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate |
InChI |
InChI=1S/C13H14N2O4/c1-19-13(18)10(14)6-7-15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5,10H,6-7,14H2,1H3 |
InChI Key |
PBNMHYYKPRNZTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)N |
Origin of Product |
United States |
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